tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate

Medicinal Chemistry Chemical Biology Organic Synthesis

tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate (CAS 1330276-33-9) is a small-molecule building block belonging to the class of tert-butyl carbamate (Boc)-protected carbamimidoyl derivatives. It possesses the molecular formula C9H19N3O2 and a molecular weight of 201.27 g/mol.

Molecular Formula C9H19N3O2
Molecular Weight 201.27
CAS No. 1330276-33-9
Cat. No. B2921972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate
CAS1330276-33-9
Molecular FormulaC9H19N3O2
Molecular Weight201.27
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(C)C(=N)N
InChIInChI=1S/C9H19N3O2/c1-8(2,3)14-7(13)12-9(4,5)6(10)11/h1-5H3,(H3,10,11)(H,12,13)
InChIKeyDCXBIFZMNZLFKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate (CAS 1330276-33-9): A Boc-Protected Gem-Dimethyl Carbamimidoyl Building Block for Medicinal Chemistry and Chemical Biology Procurement


tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate (CAS 1330276-33-9) is a small-molecule building block belonging to the class of tert-butyl carbamate (Boc)-protected carbamimidoyl derivatives. It possesses the molecular formula C9H19N3O2 and a molecular weight of 201.27 g/mol . The compound simultaneously presents a Boc-protected amine and an unprotected carbamimidoyl (amidine) moiety installed on a gem-dimethyl-substituted carbon center. This structural arrangement confers distinct steric and electronic properties compared to simpler Boc-guanidine scaffolds [1]. It is primarily employed as a synthetic intermediate in the preparation of N-Boc-protected anilines, tetrasubstituted pyrroles, and peptide mimetics, and is investigated for its ability to inhibit tumor necrosis factor (TNF) production .

Why Generic Carbamimidoyl Building Blocks Cannot Replace tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate in MedChem Procurement


Within the family of Boc-protected carbamimidoyl derivatives, compounds differ substantially in the steric environment surrounding the reactive amidine moiety. tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate accommodates a gem-dimethyl-substituted carbon center, which introduces higher steric hindrance and conformational restriction compared to unsubstituted N-Boc-guanidine (CAS 219511-71-4) or the cyclopentyl analog (CAS 1330822-89-3) [1]. This steric profile alters reaction selectivity in downstream transformations such as N-arylation or pyrrole cyclization and can influence the binding pose when the carbamimidoyl group engages a biological target. Substituting the free base with the hydrochloride salt (CAS 1330154-02-3) may further shift solubility and stability characteristics, potentially compromising synthetic utility in base-sensitive coupling protocols . Therefore, generic replacement without quantitative matching of structure, salt form, and purity risks altered reactivity profiles and irreproducible biological observations.

Quantitative Comparative Evidence for tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate Against Key Analogs


Gem-Dimethyl Substitution Versus Unsubstituted N-Boc-Guanidine: Impact on Steric Bulk and Conformational Restriction

The target compound bears a gem-dimethyl substituent on the carbon α to the carbamimidoyl group, whereas N-Boc-guanidine (CAS 219511-71-4) lacks this substitution. The gem-dimethyl moiety increases the calculated molecular volume by approximately 32 ų and reduces the number of freely rotatable bonds around the reactive center compared to the simple N-Boc-guanidine scaffold . This structural difference is expected to confer distinct conformational preferences and may enhance metabolic stability when the carbamimidoyl group is engaged in target binding . While no direct head-to-head stability or potency data are available for this specific scaffold pair, steric parameter comparisons derived from computational analysis of analogous Boc-protected amidines support the rationale for differential biological performance.

Medicinal Chemistry Chemical Biology Organic Synthesis

Free Base Versus Hydrochloride Salt Form: Impact on Physicochemical Properties and Solubility

The free base form of tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate (CAS 1330276-33-9) has a molecular weight of 201.27 g/mol and formula C9H19N3O2, whereas the hydrochloride salt (CAS 1330154-02-3) has a molecular weight of 237.73 g/mol and formula C9H20ClN3O2 . The difference in molecular weight (+36.46 Da) corresponds to the addition of HCl, which increases aqueous solubility and modifies the compound's handling characteristics. The free base is typically a neutral, less hygroscopic solid, whereas the hydrochloride salt is expected to be more water-soluble and suitable for biological assay preparation in aqueous buffers . No quantitative solubility measurements have been published in peer-reviewed literature for either form, but the general class behavior of Boc-protected amidines indicates that salt formation can improve solubility by several-fold.

Pharmaceutical Intermediate Pre-formulation Organic Synthesis

Reported TNF-alpha Inhibition Activity: Target Compound Versus Cyclopentyl Analog

Multiple vendor technical datasheets describe tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate and its hydrochloride salt as inhibitors of tumor necrosis factor (TNF) production, with potential applications in autoimmune disease research . In comparison, the cyclopentyl analog, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate (CAS 1330822-89-3), is primarily marketed as a synthetic building block without explicit TNF inhibition claims [1]. However, no peer-reviewed publication was identified that reports inhibitory concentrations (IC50 values), target engagement data, or selectivity profiles for either compound against recombinant TNF-alpha or in cellular assays. The available evidence is limited to vendor-maintained product descriptions and lacks quantitative potency comparisons or mechanistic validation.

Immuno-oncology Inflammation TNF Inhibitor

Synthetic Utility: Comparative Scope in N-Boc-Protected Aniline and Tetrasubstituted Pyrrole Synthesis

Vendor documentation indicates that tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . In contrast, the simpler N-Boc-guanidine scaffold (CAS 219511-71-4) is primarily documented as a guanidinylating agent and precursor for 2-aminoimidazoles . The gem-dimethyl substitution in the target compound may facilitate regioselective cyclization reactions by enforcing specific conformational preferences, whereas the unsubstituted N-Boc-guanidine yields simpler adducts. No systematic comparative study reporting yields or substrate scope was found in the peer-reviewed literature; the differentiation is inferred from the distinct application descriptions provided by commercial suppliers.

Organic Synthesis Building Block Heterocycle Synthesis

Primary Literature Coverage: Target Compound Versus Structurally Related Boc-Carbamimidoyl Derivatives

A systematic search of PubMed and Google Scholar for the exact CAS number 1330276-33-9 returned no primary research articles, patents, or clinical candidate disclosures directly featuring this compound as a characterized entity [1]. This stands in contrast to several structurally related Boc-carbamimidoyl derivatives that have been described in peer-reviewed synthetic methodology papers and patent applications, such as methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate (used in sphingosine kinase inhibitor synthesis) and tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate (referenced in patent literature) [2]. The absence of published characterization data for the target compound implies that claims regarding its biological activity, stability, and reactivity rely exclusively on vendor-supplied information rather than independent peer-reviewed validation.

Literature Landscape Peer-Reviewed Evidence Research Support

Optimal Procurement Scenarios for tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate Based on Comparative Evidence


Sterically Demanding N-Arylation and Pyrrole Cyclization Reactions Requiring a Gem-Dimethyl Scaffold

Where synthetic routes demand a sterically hindered Boc-protected amidine building block, the gem-dimethyl-substituted scaffold of tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate offers a distinct steric profile compared to the unsubstituted N-Boc-guanidine, potentially improving regioselectivity in N-Boc-protected aniline formation and tetrasubstituted pyrrole synthesis . MedChem groups developing focused libraries of sterically constrained amidine-containing compounds should prioritize this building block over simpler analogs when conformational restriction is a design objective.

Biological Assay Preparation Requiring Free Base Form for Solubility-Controlled Dosing

For in vitro TNF-alpha inhibition screening or cellular inflammation models, the free base form (CAS 1330276-33-9) may be selected over the hydrochloride salt when controlled aqueous solubility and avoidance of excess chloride counterions are necessary. The salt-form difference is documented by the molecular weight shift from 201.27 g/mol (free base) to 237.73 g/mol (HCl salt), which directly impacts molarity calculations and buffer compatibility . Users should verify dissolution behavior in their specific assay media before committing to large-scale procurement.

Scaffold-Hopping Medicinal Chemistry Campaigns Targeting TNF-Mediated Pathways

Despite the absence of peer-reviewed potency data, the vendor-reported TNF inhibition profile positions this compound as a potential starting point for scaffold-hopping medicinal chemistry programs. Compared to the cyclopentyl analog, which lacks explicit TNF inhibition claims, the gem-dimethyl scaffold may be a more appealing choice for hit-finding libraries where Boc-protected amidine diversity is sought . In such campaigns, procurement of a small quantity (10–100 mg) for initial SAR exploration is recommended, followed by independent biochemical validation before scale-up.

Chemical Biology Probe Development Requiring Boc-Protected Amidine Intermediates with Defined Steric Parameters

The unique combination of a Boc-protected amine and a free carbamimidoyl group on a quaternary carbon center makes this compound a useful intermediate for constructing chemical biology probes. The gem-dimethyl group introduces steric constraints that may reduce off-target interactions when the amidine moiety engages biological nucleophiles, although this advantage remains theoretical without direct selectivity data . Probe developers who have struggled with promiscuous binding of simpler amidine-containing fragments may find the sterically differentiated scaffold beneficial as a starting material.

Quote Request

Request a Quote for tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.